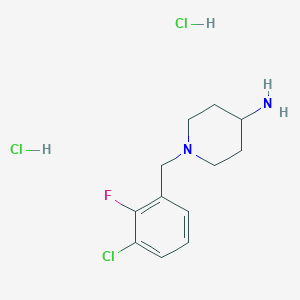

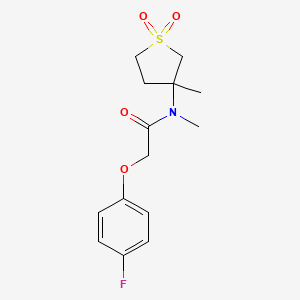

![molecular formula C21H18ClN5O2 B2460727 2-(4-クロロフェニル)-N-(2-((3-フェニル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)アセトアミド CAS No. 1021098-41-8](/img/structure/B2460727.png)

2-(4-クロロフェニル)-N-(2-((3-フェニル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん剤

この化合物のDNAインターカレーション活性は、抗がん療法のための有望な候補となっています。研究者は、この構造に基づいて新規誘導体を設計および合成してきました。これらの誘導体は、HepG2、HCT-116、およびMCF-7などの癌細胞株に対して評価されました。特に、化合物12dは、3つのすべての細胞株に対して強力な活性を示し、IC50値はそれぞれ22.08μM、27.13μM、および17.12μMでした。 ドキソルビシンよりも活性は低いですが、化合物12dは、より強力なアナログを将来設計および最適化するためのテンプレートとして機能します .

DNA結合親和性

化合物12dは、ドキソルビシン(31.27μM)と同等のIC50値35.33μMでDNAをインターカレーションすることにより、高いDNA結合親和性も示しました。12aや10cなどの他の誘導体も、良好なDNA結合親和性を示しました。 これらの知見は、標的型がん療法における潜在的な応用を示唆しています .

メソイオン性トリアゾロン

この化合物の構造は、形式的な[3+2]環状付加反応により、前例のないメソイオン性トリアゾロンの合成を促進しました。 この発見は、独自の特性を持つ機能性材料を設計するための新しい道を切り開きます .

c-Metキナーゼ阻害

この化合物の特定の誘導体は、c-Metキナーゼに対する阻害活性を評価されました。その中でも、化合物22iは有望な可能性を示しました。 キナーゼ阻害特性のさらなる探求は、新規薬物候補につながる可能性があります .

光線力学療法(PDT)

この化合物の光化学的特性は、光活性化化合物を利用した非侵襲的ながん治療であるPDTに適用できる可能性があります。研究者は、PDTの光増感剤としての可能性を探ることができます。

要約すると、この化合物の多様な用途は、抗がん療法、材料科学、キナーゼ阻害、薬物送達、および光線力学療法にわたります。その独自の構造は、複数の分野にわたる革新的な研究を絶えず刺激しています。 🌟

作用機序

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It’s worth noting that similar compounds have been found to intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in DNA. This can disrupt the DNA’s normal function and lead to changes in gene expression.

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and mapk pathways . These pathways regulate cell growth, survival, and migration.

Result of Action

Similar compounds have shown antitumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, similar compounds have been found to be thermally stable .

特性

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c22-17-8-6-15(7-9-17)14-19(28)23-12-13-29-20-11-10-18-24-25-21(27(18)26-20)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMXYMKFQLCGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)

![2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2460646.png)

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)

![3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2460658.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2460660.png)